molecular formula C17H20ClN3O2S B13551135 4-(6-Chloropyridin-3-yl)sulfonyl-2-methyl-1-(3-methylphenyl)piperazine CAS No. 851689-03-7

4-(6-Chloropyridin-3-yl)sulfonyl-2-methyl-1-(3-methylphenyl)piperazine

Cat. No.: B13551135
CAS No.: 851689-03-7
M. Wt: 365.9 g/mol
InChI Key: XIPABHNKOLRXFC-UHFFFAOYSA-N
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Description

4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine is a complex organic compound characterized by its unique structure, which includes a chloropyridinyl group, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine typically involves multiple steps, starting with the preparation of the chloropyridinyl sulfonyl intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to yield the final product. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine
  • 4-[(6-chloropyridin-3-yl)sulfonyl]piperidine
  • 4-[(6-chloropyridin-3-yl)sulfonyl]tetrahydropyridine

Uniqueness

4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

851689-03-7

Molecular Formula

C17H20ClN3O2S

Molecular Weight

365.9 g/mol

IUPAC Name

4-(6-chloropyridin-3-yl)sulfonyl-2-methyl-1-(3-methylphenyl)piperazine

InChI

InChI=1S/C17H20ClN3O2S/c1-13-4-3-5-15(10-13)21-9-8-20(12-14(21)2)24(22,23)16-6-7-17(18)19-11-16/h3-7,10-11,14H,8-9,12H2,1-2H3

InChI Key

XIPABHNKOLRXFC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CN=C(C=C3)Cl

solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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